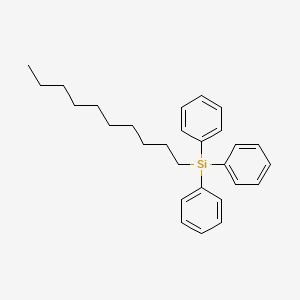
Decyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyltriphenylsilane is an organosilicon compound with the molecular formula C28H36Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a decyl group (a ten-carbon chain) and three phenyl groups attached to the silicon atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of decylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
C10H21MgBr+(C6H5)3SiCl→(C6H5)3SiC10H21+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Decyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3)
Reduction: Various silane derivatives depending on the reducing agent used.
Substitution: New organosilicon compounds with different functional groups replacing the phenyl groups.
Aplicaciones Científicas De Investigación
Decyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of decyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and decyl groups provide hydrophobic properties, making the compound useful in modifying surfaces and interfaces. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane (C18H16Si): Lacks the decyl group, making it less hydrophobic.
Tetraphenylsilane (C24H20Si): Contains an additional phenyl group, altering its reactivity and properties.
Decylsilane (C10H23Si): Lacks the phenyl groups, resulting in different chemical behavior.
Uniqueness
Decyltriphenylsilane is unique due to its combination of a long alkyl chain (decyl group) and three phenyl groups attached to the silicon atom. This structure imparts both hydrophobic and aromatic characteristics, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C28H36Si |
|---|---|
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
decyl(triphenyl)silane |
InChI |
InChI=1S/C28H36Si/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,2-8,18,25H2,1H3 |
Clave InChI |
QWERZFXILNIEPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


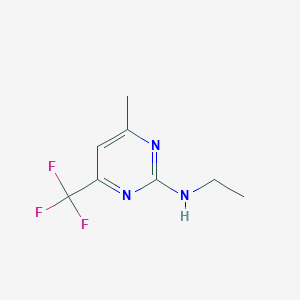

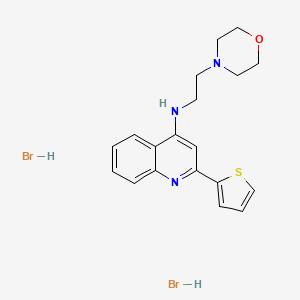
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
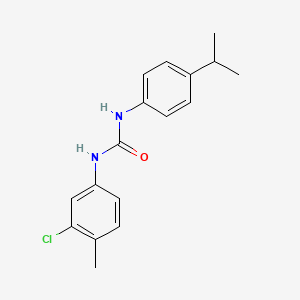
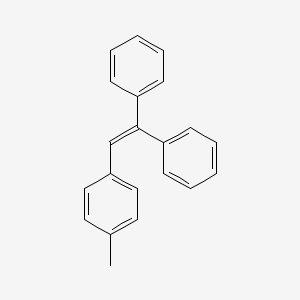


![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
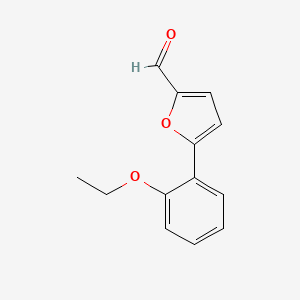
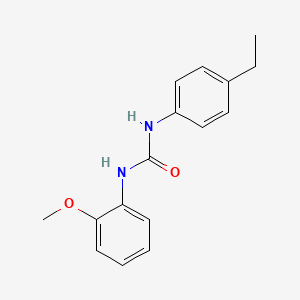
![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
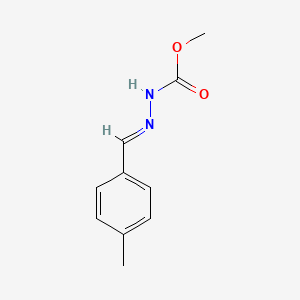
methanone](/img/structure/B11941647.png)
